molecular formula C12H13FO3 B14754381 2-Propenoic acid, 2-fluoro-3-(4-methoxyphenyl)-, ethyl ester CAS No. 836-29-3

2-Propenoic acid, 2-fluoro-3-(4-methoxyphenyl)-, ethyl ester

Cat. No.: B14754381
CAS No.: 836-29-3
M. Wt: 224.23 g/mol
InChI Key: HAVOABSXFULZTO-UHFFFAOYSA-N
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Description

2-Propenoic acid, 2-fluoro-3-(4-methoxyphenyl)-, ethyl ester is an organic compound with the molecular formula C12H13FO3. This compound is characterized by the presence of a fluoro group and a methoxyphenyl group attached to the propenoic acid backbone. It is commonly used in organic synthesis and has applications in various fields including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propenoic acid, 2-fluoro-3-(4-methoxyphenyl)-, ethyl ester typically involves the esterification of 2-fluoro-3-(4-methoxyphenyl)propenoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are common practices to ensure high purity and consistent quality of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The fluoro group can be substituted by nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of 2-fluoro-3-(4-methoxyphenyl)propenoic acid or its aldehyde derivative.

    Reduction: Formation of 2-fluoro-3-(4-methoxyphenyl)propenol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Propenoic acid, 2-fluoro-3-(4-methoxyphenyl)-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-fluoro-3-(4-methoxyphenyl)-, ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The fluoro group can enhance the compound’s binding affinity to its target, while the methoxyphenyl group can modulate its electronic properties. These interactions can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

  • 2-Propenoic acid, 3-(4-methoxyphenyl)-, ethyl ester
  • 2-Propenoic acid, 2-chloro-3-(4-methoxyphenyl)-, ethyl ester
  • 2-Propenoic acid, 2-bromo-3-(4-methoxyphenyl)-, ethyl ester

Comparison:

    Uniqueness: The presence of the fluoro group in 2-Propenoic acid, 2-fluoro-3-(4-methoxyphenyl)-, ethyl ester imparts unique electronic properties and reactivity compared to its chloro, bromo, and non-halogenated analogs. This can influence its chemical behavior and biological activity, making it a valuable compound in research and industrial applications.

Properties

CAS No.

836-29-3

Molecular Formula

C12H13FO3

Molecular Weight

224.23 g/mol

IUPAC Name

ethyl 2-fluoro-3-(4-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C12H13FO3/c1-3-16-12(14)11(13)8-9-4-6-10(15-2)7-5-9/h4-8H,3H2,1-2H3

InChI Key

HAVOABSXFULZTO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)OC)F

Origin of Product

United States

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